molecular formula C5H9ClN2O B2960306 2-(1H-Imidazol-5-yl)ethanol hydrochloride CAS No. 180307-01-1

2-(1H-Imidazol-5-yl)ethanol hydrochloride

Cat. No.: B2960306
CAS No.: 180307-01-1
M. Wt: 148.59
InChI Key: XCBCBMPKJBWMMI-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-5-yl)ethanol hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. It is typically found as a white or off-white crystalline powder and is soluble in water and ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-5-yl)ethanol hydrochloride can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-component reactions. These reactions typically include the condensation of 1,2-diketones, ammonium acetate, and aldehydes or anilines using various catalysts under green chemistry conditions . The use of environmentally friendly methods and catalysts is emphasized to optimize synthetic efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-5-yl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different imidazole-based structures.

    Substitution: The imidazole ring allows for substitution reactions at various positions, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products

The major products formed from these reactions are often substituted imidazoles with varying functional groups, which can be tailored for specific applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-(1H-Imidazol-5-yl)ethanol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting histamine receptors and other biological pathways.

    Industry: The compound is utilized in the production of dyes, catalysts, and other functional materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)imidazole
  • 2-(1H-Imidazol-1-yl)ethanol
  • N-(2-Hydroxyethyl)-1H-imidazole

Uniqueness

2-(1H-Imidazol-5-yl)ethanol hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

2-(1H-imidazol-5-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c8-2-1-5-3-6-4-7-5;/h3-4,8H,1-2H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBCBMPKJBWMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180307-01-1
Record name 2-(1H-imidazol-4-yl)ethan-1-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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